Boc-L-Phe(4-NH-Poc)-OH
Description
Evolution of Non-Canonical Amino Acids (ncAAs) in Synthetic Chemistry
The journey of ncAAs in synthetic chemistry has been one of continuous innovation. acs.org Initially, simple modifications to natural amino acids were explored to probe biological processes or to create more stable peptide-based drugs. mdpi.comresearchgate.net Over time, the synthetic toolbox has expanded dramatically, allowing for the creation of ncAAs with a vast array of functionalities, including fluorescent probes, cross-linking agents, and handles for bioorthogonal reactions. mdpi.comfrontiersin.org This evolution has been propelled by advancements in both chemical synthesis and genetic code expansion techniques, which allow for the site-specific incorporation of ncAAs into proteins in living organisms. nih.govfrontiersin.org The ability to introduce these unique building blocks has revolutionized fields ranging from drug discovery to materials science. researchgate.net
The L-Phenylalanine Scaffold in Amino Acid and Peptide Design
The L-phenylalanine scaffold is a privileged structure in the design of amino acids and peptides. nih.govnih.gov Its aromatic side chain provides a platform for a variety of chemical modifications, allowing for the introduction of diverse functional groups. nih.gov Furthermore, the hydrophobic and aromatic nature of the phenylalanine side chain often plays a crucial role in molecular recognition and binding events, making it a key component in the design of peptidomimetics and other bioactive molecules. researchgate.netnih.govacs.org The ability to modify the phenyl ring, for instance by introducing substituents at the 4-position, provides a powerful means to modulate the electronic and steric properties of the amino acid, thereby fine-tuning its biological activity. sigmaaldrich.compeptide.com
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
The synthesis of complex molecules, particularly peptides, requires a sophisticated approach to protect and deprotect various functional groups with high selectivity. jocpr.combham.ac.uk This is where orthogonal protecting group strategies become indispensable. fiveable.menumberanalytics.com An orthogonal set of protecting groups is one in which each group can be removed under a specific set of conditions without affecting the others. fiveable.meorganic-chemistry.org This allows for the sequential and controlled manipulation of different parts of a molecule, which is essential for building up complex structures. jocpr.comnumberanalytics.com
Role of Bioorthogonal Ligation Chemistries (e.g., Click Chemistry) in Expanding Synthetic Capabilities
Bioorthogonal chemistry refers to a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgescholarship.org These reactions have become powerful tools for studying and manipulating biological systems at the molecular level. wikipedia.orgnih.gov A prime example of a bioorthogonal reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in the "click chemistry" paradigm. medchemexpress.comtargetmol.com Click chemistry reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups. pcbiochemres.com
The ability to perform highly specific chemical transformations in a biological environment has opened up new frontiers in chemical biology and drug discovery. pcbiochemres.comuni.lunih.gov Bioorthogonal reactions are used for a variety of applications, including protein labeling, imaging, and the in-situ synthesis of therapeutic agents. pcbiochemres.comeurjchem.com The development of new bioorthogonal reactions with even faster kinetics and improved biocompatibility is an ongoing effort, promising to further expand the capabilities of synthetic chemists. wikipedia.orguni.lunih.govnih.govacs.orgresearchgate.net
The Multifaceted Nature of Boc-L-Phe(4-NH-Poc)-OH
The compound This compound is a prime example of a modern synthetic building block that incorporates several of the key concepts discussed above.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-4-(propargyloxycarbonyl)amino-L-phenylalanine | iris-biotech.de |
| Synonyms | Boc-Phe(4-NH-Poc), Boc-L-Aph(Poc)-OH, Boc-4Aph(Poc), Boc-L-4Aph(Poc)-OH, Boc-L-4-Aph(Poc)-OH, Boc-p-amino-Phe(Poc)-OH, Boc-4Aph(Pryoc), Boc-L-4Aph(Pryoc)-OH, Boc-L-4-Aph(Pryoc)-OH, Boc-p-amino-Phe(Pryoc)-OH | iris-biotech.de |
| CAS Number | 2576508-03-5 | iris-biotech.deprecisepeg.comalfa-chemistry.com |
| Molecular Formula | C18H22N2O6 | iris-biotech.deprecisepeg.comalfa-chemistry.com |
| Molecular Weight | 362.38 g/mol | iris-biotech.de |
| Purity | >96% to min. 99% | iris-biotech.deprecisepeg.com |
| Storage Temperature | 2-8°C | iris-biotech.de |
This molecule is a derivative of L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a propargyloxycarbonyl (Poc) group protecting an amino group at the 4-position of the phenyl ring. medchemexpress.comtargetmol.comiris-biotech.de The Boc group is a standard acid-labile protecting group widely used in peptide synthesis. orgsyn.orgsigmaaldrich.com The Poc group, on the other hand, serves a dual purpose. It is a protecting group that is stable to the acidic conditions used to remove the Boc group, making the two groups orthogonal. targetmol.comiris-biotech.de The Poc group can be cleaved under specific conditions, such as with cobalt or palladium catalysts, or with tetrathiomolybdate (B108656). medchemexpress.comtargetmol.comnih.govresearchgate.netug.edu.plias.ac.in
Crucially, the Poc group contains a terminal alkyne, a key functional group for click chemistry. medchemexpress.comtargetmol.comiris-biotech.deprecisepeg.comiris-biotech.delabshake.com This allows This compound to be used as a building block for introducing a "clickable" handle into a peptide or other molecule. This handle can then be used for subsequent bioorthogonal ligation reactions, such as CuAAC, to attach probes, labels, or other molecular entities. medchemexpress.comtargetmol.com The compound can also participate in copper-free Diels-Alder type click reactions when combined with tetrazine linkers. medchemexpress.comtargetmol.comiris-biotech.de
Table 2: Key Features and Applications of this compound
| Feature | Description | Significance | Source |
| L-Phenylalanine Scaffold | Modified at the 4-amino position of the phenyl ring. | Provides a versatile framework for introducing functionality. | sigmaaldrich.compeptide.com |
| Boc Protecting Group | Protects the α-amino group. | Acid-labile, allowing for selective deprotection in peptide synthesis. | orgsyn.orgsigmaaldrich.com |
| Poc Protecting Group | Protects the 4-amino group of the phenyl ring. | Orthogonal to the Boc group and stable to neat TFA. Can be cleaved with specific transition metals or tetrathiomolybdate. | medchemexpress.comtargetmol.comiris-biotech.denih.govresearchgate.netug.edu.plias.ac.in |
| Terminal Alkyne | Part of the Poc group. | Enables participation in click chemistry reactions (CuAAC and copper-free variations). | medchemexpress.comtargetmol.comiris-biotech.deprecisepeg.com |
| Orthogonally Protected Building Block | The Boc and Poc groups can be removed selectively. | Allows for precise and controlled synthesis of complex peptides. | jocpr.comfiveable.memedchemexpress.comtargetmol.comiris-biotech.de |
| Click Chemistry Reagent | Contains a reactive alkyne group for bioorthogonal ligation. | Facilitates the attachment of various molecular probes and reporters. | medchemexpress.comtargetmol.comiris-biotech.deprecisepeg.com |
In essence, This compound is a highly versatile and strategically designed molecule that encapsulates several key principles of modern organic synthesis. Its utility as an orthogonally protected, clickable amino acid makes it a valuable tool for chemists seeking to construct complex, functionalized molecules with a high degree of precision and control.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKXVKVSLASFST-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies of Boc L Phe 4 Nh Poc Oh
Retrosynthetic Analysis of Boc-L-Phe(4-NH-Poc)-OH
A retrosynthetic analysis of this compound outlines a logical pathway for its synthesis from simpler, commercially available precursors. The primary disconnection points are the amide and carbamate (B1207046) bonds that define its structure.
Disconnection of the Side-Chain Poc Group: The first disconnection breaks the carbamate linkage on the side-chain amine. This retro-reaction leads to two precursor molecules: Boc-4-amino-L-phenylalanine (Boc-L-Phe(4-NH2)-OH) and a propargyloxycarbonylating agent, such as propargyl chloroformate. This step is a standard acylation reaction.
Synthesis of the Precursor Boc-L-Phe(4-NH2)-OH: The intermediate, Boc-4-amino-L-phenylalanine, is not typically a primary starting material. A further retrosynthetic step involves the conversion of the 4-amino group back to a nitro group. This identifies Boc-4-nitro-L-phenylalanine as a more common and accessible precursor. The synthetic path would therefore involve the reduction of the nitro group on Boc-4-nitro-L-phenylalanine to an amine.
Initial Protection of L-Phenylalanine: The synthesis logically begins with L-phenylalanine. The initial steps would involve the nitration of the phenyl ring at the para position, followed by the protection of the alpha-amino group with a Boc anhydride (B1165640) to yield Boc-4-nitro-L-phenylalanine.
This multi-step approach, starting from L-phenylalanine, allows for the controlled introduction of the required functional groups, culminating in the target molecule, this compound.
Classical Solution-Phase Synthetic Approaches for this compound Analogues
Solution-phase synthesis offers a versatile, albeit often more labor-intensive, method for preparing modified amino acids and their analogues. The synthesis of this compound in solution would proceed in a stepwise manner, requiring protection of the carboxylic acid functionality to prevent unwanted side reactions during the modification of the side-chain amine.
A typical sequence would be:
Carboxyl Group Protection: The starting material, Boc-4-amino-L-phenylalanine, would first have its C-terminal carboxylic acid protected, commonly as a methyl or benzyl (B1604629) ester. This prevents its participation in subsequent coupling steps.
Side-Chain Acylation: The free 4-amino group on the phenylalanine ring is then acylated using a suitable propargyloxycarbonylating agent. This reaction is typically carried out in the presence of a base to neutralize the acid generated.
Carboxyl Group Deprotection: Finally, the ester protecting group on the carboxylic acid is selectively removed (e.g., via saponification for a methyl ester or hydrogenolysis for a benzyl ester) to yield the final product, this compound.
This classical approach allows for purification of intermediates at each stage, ensuring high purity of the final product, which is critical for its use in peptide synthesis. nih.gov
Solid-Phase Synthesis Protocols for this compound Incorporation
The primary application of this compound is its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). chemimpex.com The Boc/Bzl strategy is a well-established method for SPPS where the Nα-amino group is temporarily protected by the acid-labile Boc group. springernature.comiris-biotech.de
The general SPPS cycle for incorporating this unnatural amino acid involves:
Attachment: The first amino acid of the desired peptide sequence is attached to a solid support (resin).
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA). peptide.com
Coupling: The this compound is then activated and coupled to the newly freed N-terminus of the resin-bound peptide.
Wash: Excess reagents are washed away.
This cycle is repeated until the desired peptide sequence is assembled. biosynth.com The side-chain Poc group is stable to the repetitive TFA treatments used to remove the Boc group, making it an orthogonal protecting group within this synthetic scheme. iris-biotech.deiris-biotech.de
Optimization of Coupling Reagents and Conditions
The efficiency of the coupling step in SPPS is critical for achieving high yields of the desired peptide. A variety of coupling reagents have been developed to facilitate amide bond formation, each with distinct properties. bachem.com The choice of reagent is crucial, especially when coupling sterically hindered or modified amino acids like this compound.
Coupling reagents are broadly categorized into phosphonium (B103445) and aminium/uronium salts. sigmaaldrich.com These reagents convert the carboxylic acid of the incoming amino acid into a more reactive activated species. sigmaaldrich.com A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amino group, which terminates the peptide chain. sigmaaldrich.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its safer and often more efficient successor, Oxyma Pure, are used to suppress racemization and improve coupling efficiency. Reagents such as HATU and HCTU, which are based on the more reactive HOAt and 6-Cl-HOBt, respectively, can be particularly effective for difficult couplings. bachem.comsigmaaldrich.com
| Reagent | Class | Mechanism/Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| HBTU/TBTU | Aminium/Uronium | Forms HOBt active ester. | Popular, effective for standard couplings, water-soluble byproducts. bachem.com | Potential for N-terminal guanidinylation; based on explosive HOBt. bachem.comsigmaaldrich.com |
| HATU | Aminium/Uronium | Forms HOAt active ester. | Highly efficient due to anchimeric assistance from pyridine (B92270) nitrogen; good for difficult couplings. sigmaaldrich.com | Based on explosive HOAt. |
| PyBOP | Phosphonium | Forms HOBt active ester. | Less risk of guanidinylation compared to aminium salts. sigmaaldrich.com | Byproduct (tris-pyrrolidino phosphamide) can be difficult to remove in solution phase. |
| COMU | Aminium/Uronium | Forms OxymaPure active ester. | High reactivity, often superior to HOBt-based reagents; based on non-explosive Oxyma. sigmaaldrich.com | Higher cost. |
| DEPBT | Phosphonium | Mixed anhydride of HOOBt and diethyl phosphoric acid. | Remarkable resistance to racemization, good for sensitive residues like His. bachem.com | Slower reaction kinetics compared to others. |
Evaluation of Resin Compatibility for Modified Phenylalanine Derivatives
The choice of solid support, or resin, is fundamental to the success of SPPS. For the Boc/Bzl strategy, the most common resins are Merrifield and MBHA (4-methylbenzhydrylamine) resins. peptide.com The peptide is linked to these resins via an ester (Merrifield) or amide (MBHA) bond that is stable to the TFA used for Boc deprotection but can be cleaved by strong acids like anhydrous hydrogen fluoride (B91410) (HF) in the final step. peptide.com
When incorporating modified amino acids, the physical properties of the resin become important. Standard polystyrene-based resins can sometimes lead to aggregation of the growing peptide chain, especially for hydrophobic sequences. To mitigate this, polyethylene (B3416737) glycol (PEG) grafted polystyrene (PEG-PS) resins can be used. These resins provide a more polar environment that helps to solvate the peptide chain, improving reaction kinetics and preventing aggregation. peptide.com The compatibility of the Poc protecting group with the final HF cleavage conditions must also be considered to ensure the integrity of the alkyne functionality if it is intended to remain on the cleaved peptide.
Stereochemical Control and Purity in the Synthesis of this compound
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount throughout the synthesis and incorporation of any amino acid. The synthesis of this compound starts from L-phenylalanine, thus establishing the desired stereochemistry from the outset. The primary risk of racemization occurs during the activation and coupling steps of peptide synthesis. The formation of an oxazolone (B7731731) intermediate during activation can lead to epimerization. This is minimized by using appropriate coupling reagents and additives (as detailed in Table 1) and carefully controlling reaction conditions such as temperature and base concentration. bachem.com
Purity assessment is a critical quality control step. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for determining the purity of the final amino acid derivative and the resulting peptides. chemimpex.comnjlabs.com Purity is quantified by comparing the area of the main product peak to the total area of all peaks in the chromatogram. creative-proteomics.com Mass spectrometry is used in conjunction with HPLC to confirm the identity of the product by verifying its molecular weight. creative-proteomics.com For peptides, amino acid analysis (AAA) can be performed to confirm the correct amino acid composition. biosyn.combiosyn.com
| Technique | Purpose | Information Provided |
|---|---|---|
| RP-HPLC | Purity Assessment | Quantifies the percentage of the desired compound relative to impurities. njlabs.comcreative-proteomics.com |
| Mass Spectrometry (MS) | Identity Confirmation | Determines the molecular weight of the compound, confirming its chemical formula. creative-proteomics.com |
| Amino Acid Analysis (AAA) | Compositional Analysis | Determines the relative quantities of amino acids in a hydrolyzed peptide, verifying incorporation. biosyn.combiosyn.com |
| Chiral Chromatography | Stereochemical Purity | Separates enantiomers to determine the enantiomeric excess (ee%) and confirm stereochemical integrity. |
| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and can be used to detect impurities. |
Protecting Group Manipulations and Orthogonal Deprotection Strategies
Orthogonality in protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.combiosynth.comnih.gov This enables complex synthetic routes, including side-chain modification and peptide cyclization on the resin. peptide.com
In the context of a peptide being synthesized with this compound using the Boc/Bzl strategy, several protecting groups are present:
Nα-Boc group: This is the temporary protecting group, removed at each cycle with a mild acid like TFA. springernature.compeptide.com
Side-chain Poc group: This is a semi-permanent group. It is stable to the TFA used for Boc removal but can be selectively cleaved using transition metal catalysis, such as with palladium or cobalt complexes, without affecting other protecting groups. iris-biotech.deiris-biotech.de This orthogonality allows the alkyne to be unmasked at a specific point for conjugation, either on-resin or in solution.
Other side-chain protecting groups (e.g., Bzl, 2-Cl-Z): For other functional amino acids in the peptide sequence (e.g., Lys, Asp, Ser), benzyl-based protecting groups are typically used in Boc chemistry. peptide.com
Resin Linker: The link to the solid support is stable to both TFA and the conditions for Poc group removal.
| Protecting Group | Functionality Protected | Type | Removal Conditions | Orthogonal To |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | α-Amino group | Temporary | Mild Acid (e.g., TFA) peptide.com | Poc, Benzyl (Bzl), Resin Linker |
| Poc (Propargyloxycarbonyl) | Side-chain Amine of Phe | Semi-permanent | Transition Metals (e.g., Pd(0) or Co₂(CO)₈) iris-biotech.deiris-biotech.de | Boc, Benzyl (Bzl), Resin Linker |
| Bzl (Benzyl) based | Other side-chains (e.g., Ser, Glu, Tyr) | Permanent | Strong Acid (e.g., HF) peptide.com | Poc (under metal catalysis) |
| Merrifield/MBHA Linker | C-terminal Carboxyl | Permanent | Strong Acid (e.g., HF) peptide.com | Boc, Poc |
Stability and Cleavage Mechanisms of the Boc Protecting Group
The tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its reliability in protecting α-amino groups. orgsyn.org Its stability and cleavage are dictated by its susceptibility to acidic conditions. creative-peptides.com
Stability Profile: The Boc group is characterized by its robust stability under a wide range of conditions, including basic and nucleophilic environments. This stability allows for the selective removal of other protecting groups, such as the Fmoc group, which is base-labile, without affecting the Boc-protected amine. creative-peptides.com
Cleavage Mechanism and Conditions: The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. It is an acid-labile group, meaning it is removed using moderately strong to strong acids. peptide.com The most common reagent for Boc cleavage is trifluoroacetic acid (TFA), typically used in a 50% solution with a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com The reaction is generally rapid, often completed in under 30 minutes at room temperature. chempep.com
The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl carbocation and a carbamic acid, which spontaneously decarboxylates to release the free amine. peptide.com
Mechanism of Boc Cleavage:
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).
Carbocation Formation: The protonated group becomes unstable, leading to the departure of the tert-butyl group as a highly stable tertiary carbocation (isobutylene cation).
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the deprotected primary amine as its TFA salt. peptide.com
The formation of the tert-butyl carbocation can lead to side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). peptide.com To prevent these undesired modifications, "scavengers" such as dithiothreitol (B142953) (DTE) or thioanisole (B89551) are often added to the cleavage cocktail to trap the reactive carbocations. peptide.comchempep.com
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 50% TFA in Dichloromethane (DCM) | Most common method; reaction is fast (15-30 min). Scavengers recommended for Trp, Met, Cys residues. | peptide.comchempep.com |
| Hydrogen Fluoride (HF) | Liquid HF at 0°C | A very strong acid used for final cleavage from the resin and removal of most side-chain protecting groups. Highly toxic and requires specialized equipment. | sigmaaldrich.com |
| Trifluoromethanesulfonic acid (TFMSA) | In TFA with scavengers | A strong acid alternative to HF. | sigmaaldrich.com |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | In TFA with scavengers | An alternative strong acid that can produce fewer side reactions than TFMSA. | sigmaaldrich.com |
Reactivity and Selective Removal of the Propargyloxycarbonyl (Poc) Group
The Propargyloxycarbonyl (Poc) group serves as a versatile protecting group for amines and hydroxyl functions. nih.goviris-biotech.de Its unique reactivity profile allows for its removal under conditions that leave acid-labile groups like Boc and base-labile groups like Fmoc intact, making it a valuable tool for orthogonal synthesis strategies. nih.govacs.org
Stability Profile: The Poc group is notably stable under both strongly acidic and basic conditions. nih.govacs.org Specifically, in the context of this compound, the Poc group is stable to neat TFA, the reagent used to cleave the Boc group. iris-biotech.de This differential stability is the basis for their orthogonal use.
Cleavage Mechanism and Conditions: The removal of the Poc group is typically achieved through transition metal-mediated catalysis. The terminal alkyne moiety of the propargyl group is key to its reactivity.
Several methods have been reported for Poc cleavage:
Cobalt Catalysis: A common method involves the use of dicobalt octacarbonyl (Co₂(CO)₈) in a solvent mixture such as TFA:DCM at room temperature. iris-biotech.de This reagent complexes with the alkyne, facilitating its cleavage.
Palladium Catalysis: Palladium complexes have also been shown to effectively trigger the deprotection of Poc-protected amines. iris-biotech.de
Tetrathiomolybdate (B108656): For Poc groups protecting hydroxyl functions (propargyl carbonates), cleavage can be achieved under neutral conditions using tetrathiomolybdate salts at room temperature. nih.govacs.org Studies have shown that propargyl carbonates are more reactive to this reagent than propargyl carbamates (Poc-protected amines), allowing for selective deprotection if both are present in a molecule. nih.gov
Titanium Reagents: Reagents such as Ti(O-i-Pr)₄/Mg have also been reported to deprotect Poc-protected amines. researchgate.net
This selective deprotection allows for the modification of the side-chain amine of the phenylalanine residue after the Boc group has been removed and the peptide chain has been extended, or vice-versa.
| Reagent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Dicobalt Octacarbonyl (Co₂(CO)₈) | TFA:DCM, room temperature | Cleaves Poc while Boc group is also cleaved (if TFA is used). Orthogonal if Boc is removed first. | iris-biotech.de |
| Palladium Catalysts | Various Pd(0) or Pd(II) complexes | Orthogonal to acid- and base-labile groups. | iris-biotech.de |
| Tetrathiomolybdate ([MoS₄]²⁻) | CH₃CN, room temperature | Neutral conditions; highly selective for Poc on oxygen over nitrogen. Orthogonal to most other protecting groups. | nih.govnih.gov |
| Titanium(IV) isopropoxide/Magnesium | THF, room temperature | Effective for Poc-protected amines. | researchgate.net |
Synthesis of Isotopic Variants for Mechanistic and Analytical Studies
The synthesis of isotopically labeled versions of this compound is crucial for its use in quantitative proteomics and for elucidating reaction mechanisms. Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be incorporated into the molecule to create standards for mass spectrometry (MS) or to track the molecule's fate in complex biological systems. shoko-sc.co.jp
The primary strategy for synthesizing an isotopically labeled version of this compound is to begin with a commercially available, isotopically labeled amino acid as the starting material. isotope.comnih.gov The synthesis would proceed through a multi-step chemical process.
General Synthetic Strategy:
Starting Material: The synthesis would commence with isotopically labeled L-Phenylalanine (e.g., L-Phenylalanine-¹³C₉,¹⁵N). This ensures the label is incorporated into the core structure of the amino acid. isotope.com
Nitration: The aromatic ring of the labeled L-Phenylalanine is nitrated to introduce a nitro group at the para (4-) position, yielding L-4-Nitrophenylalanine.
Amine Protection: The α-amino group is protected with the Boc group using di-tert-butyl dicarbonate (B1257347) to form Boc-L-4-Nitrophenylalanine.
Reduction: The nitro group is then reduced to an amino group. This step yields Boc-L-Phe(4-NH₂)-OH, the direct precursor.
Poc Protection: Finally, the newly formed side-chain amino group is selectively protected with the Poc group using propargyl chloroformate under basic conditions to yield the final isotopically labeled product, this compound. nih.gov
This bottom-up approach, starting with a labeled precursor, is a standard and effective method used in solid-phase peptide synthesis (SPPS) and other chemical biology applications to produce high-quality, stable isotope-labeled standards. shoko-sc.co.jpnih.gov These labeled building blocks can then be incorporated into peptides for advanced analytical studies. nih.gov
Chemical Reactivity and Transformation of Boc L Phe 4 Nh Poc Oh
Alkyne Reactivity in Bioorthogonal Ligation Reactions
The terminal alkyne group on the Poc moiety is the key to the utility of Boc-L-Phe(4-NH-Poc)-OH in "click chemistry". medchemexpress.comiris-biotech.de This class of reactions is known for being high-yielding, selective, and biocompatible. nih.gov The alkyne serves as a chemical handle for conjugation to molecules containing a complementary functional group. iris-biotech.de
This compound is a reagent designed for click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk This reaction is a highly efficient and regioselective process that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne of the Poc group with an azide-containing molecule. beilstein-journals.orgnih.gov
The reaction is typically catalyzed by a copper(I) species, which is often generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. beilstein-journals.org The CuAAC reaction is valued for its orthogonality, meaning it does not interfere with most other functional groups found in biological systems, allowing for its application in complex environments like cell lysates or even living cells. iris-biotech.de
Table 1: Overview of CuAAC Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features |
|---|---|---|---|---|
| This compound (Alkyne) | Organic Azide (B81097) (R-N₃) | Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions, high yield. beilstein-journals.orgnih.gov |
While CuAAC is highly efficient, the potential cytotoxicity of copper catalysts has prompted the development of copper-free alternatives for in vivo applications. wikipedia.orgtcichemicals.com The alkyne group in this compound can participate in these reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this reaction, the terminal alkyne of the Poc group can react with a strained cyclooctyne (B158145), such as a dibenzocyclooctyne (DBCO) derivative. nih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst. nih.gov Although SPAAC is generally slower than CuAAC, its biocompatibility makes it ideal for applications in living systems.
Tetrazine Ligation: The propargyloxycarbonyl (Poc) group can also be used in combination with tetrazine linkers in copper-free, inverse-electron-demand Diels-Alder reactions. medchemexpress.comiris-biotech.decaltagmedsystems.co.uk This bioorthogonal reaction involves the rapid and selective ligation of the alkyne with a tetrazine-containing molecule to form a stable conjugate, releasing nitrogen gas in the process. nih.gov
Table 2: Copper-Free Ligation Strategies for this compound
| Reaction Type | Alkyne Partner | Reaction Partner | Key Characteristic |
|---|---|---|---|
| SPAAC | This compound | Strained Cyclooctyne (e.g., DBCO-R) | No cytotoxic copper catalyst required; suitable for in vivo studies. tcichemicals.comnih.gov |
| Tetrazine Ligation | This compound | Tetrazine (e.g., Tetrazine-R) | Fast reaction kinetics, bioorthogonal. medchemexpress.comiris-biotech.de |
Reactions Involving the Amide Linkage (-NH-Poc) on the Phenylalanine Side Chain
The propargyloxycarbonyl (Poc) group functions as a protecting group for the amino functionality on the phenylalanine side chain. medchemexpress.comiris-biotech.decaltagmedsystems.co.uk Its chemical reactivity is centered on its selective removal, or deprotection, to reveal the free amine. This process is crucial when this compound is incorporated into a larger molecule, such as a peptide, and subsequent modification at the side-chain amine is desired.
The Poc group is notably stable to neat trifluoroacetic acid (TFA), a reagent commonly used to remove the Boc protecting group from the N-terminus in peptide synthesis. medchemexpress.comiris-biotech.decaltagmedsystems.co.uk This orthogonal stability allows for selective deprotection. The cleavage of the Poc group can be achieved under specific conditions using transition metals.
Cobalt-Mediated Cleavage: The Poc group can be cleaved at ambient temperature using dicobalt octacarbonyl (Co₂(CO)₈) in a mixture of trifluoroacetic acid and dichloromethane (B109758) (TFA:DCM). medchemexpress.comiris-biotech.de
Palladium-Mediated Cleavage: Deprotection of the Poc group using other transition metals, such as palladium, has also been reported. medchemexpress.comiris-biotech.de
Carboxylic Acid Functional Group Chemistry
The carboxylic acid group is a fundamental feature of the amino acid structure, enabling its incorporation into peptide chains via amide bond formation. sigmaaldrich.com With the alpha-amino group protected by the Boc moiety, the carboxylic acid is available for activation and coupling reactions.
Amide Bond Formation: In solid-phase peptide synthesis (SPPS), the carboxylic acid of this compound can be activated using standard coupling reagents (e.g., carbodiimides like DCC or DIC, or uronium-based reagents like HBTU or HATU). The activated acid then reacts with the free N-terminal amine of a growing peptide chain to form a new peptide bond. sigmaaldrich.comchemimpex.com
Esterification: The carboxylic acid can undergo esterification, for example, by reacting with an alcohol under acidic conditions or via alkylation of the carboxylate salt. This can be used to generate derivatives such as methyl or ethyl esters for specific synthetic purposes. nih.gov
Stability and Degradation Pathways of this compound under Various Conditions
The stability of this compound is a critical factor for its storage and use in multi-step syntheses. The molecule is generally stable under standard storage conditions, typically recommended at 2-8°C. iris-biotech.de
Acid Stability: The Boc group on the alpha-amine is acid-labile and is readily cleaved by strong acids like trifluoroacetic acid (TFA). In contrast, the Poc group on the side chain is stable to neat TFA, demonstrating the molecule's orthogonal protection scheme. medchemexpress.comiris-biotech.decaltagmedsystems.co.uk
Base Stability: The ester and amide bonds within the molecule can be susceptible to hydrolysis under strong basic conditions, although it is generally stable to the milder basic conditions used in some steps of peptide synthesis (e.g., neutralization with diisopropylethylamine, DIPEA).
Deprotection-Related Degradation: The primary intended degradation pathway involves the selective cleavage of its protecting groups. The conditions used for removing the Poc group (e.g., Co₂(CO)₈ or Palladium) are a form of controlled degradation to unmask the side-chain amine for further reaction. iris-biotech.de
Table 3: Stability Profile of this compound
| Condition | Effect on Functional Group | Outcome |
|---|---|---|
| Strong Acid (e.g., neat TFA) | Cleavage of N-terminal Boc group | N-terminal deprotection |
| Strong Acid (e.g., neat TFA) | Poc group is stable | Side-chain remains protected. medchemexpress.comiris-biotech.de |
| Transition Metals (Co₂(CO)₈ or Pd) | Cleavage of side-chain Poc group | Side-chain deprotection. medchemexpress.comiris-biotech.de |
| Standard Peptide Coupling Reagents | Activation of Carboxylic Acid | Formation of amide/peptide bond. sigmaaldrich.com |
| Recommended Storage (2-8°C) | Stable | Long-term integrity of the compound. iris-biotech.de |
Conformational Analysis and Structural Characterization Methodologies for Boc L Phe 4 Nh Poc Oh and Its Derivatives
Spectroscopic Analysis of Modified Amino Acids and Peptides
Spectroscopic techniques are indispensable for the characterization of non-canonical amino acids like Boc-L-Phe(4-NH-Poc)-OH. nih.gov They offer non-destructive analysis of the molecular structure, from the verification of covalent bonds to the assessment of higher-order conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural determination of modified amino acids in solution. nmims.edu Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments are utilized to confirm the chemical structure and probe the conformational dynamics of this compound.
Detailed research findings from analogous compounds reveal specific chemical shifts that confirm the presence and integrity of the constituent parts of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the phenylalanine backbone, the 1,4-disubstituted aromatic ring, and the Poc group. For example, the nine chemically equivalent protons of the Boc group's tert-butyl moiety typically appear as a sharp singlet, while the protons of the phenylalanine backbone (Hα, Hβ) exhibit distinct multiplets whose coupling constants provide insight into side-chain conformation. orgsyn.orgchemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Boc-(CH₃)₃ | ~1.4 | Singlet | Characteristic signal for the 9 protons of the tert-butyl group. orgsyn.org |
| Phe β-CH₂ | ~2.9 - 3.2 | Multiplet | Diastereotopic protons, coupling with Hα provides conformational data. |
| Phe α-CH | ~4.4 | Multiplet | Position is sensitive to the N-terminal protecting group. orgsyn.org |
| Poc-CH₂ | ~4.7 | Doublet | Methylene group adjacent to the alkyne. |
| Poc-C≡CH | ~2.5 | Triplet | Terminal alkyne proton. |
| Aromatic C₂-H, C₆-H | ~7.3 | Doublet | Protons ortho to the CH₂ group. |
| Aromatic C₃-H, C₅-H | ~7.1 | Doublet | Protons ortho to the NH-Poc group. |
| Amide N-H (Boc) | ~5.0 | Doublet | Chemical shift can be solvent and temperature dependent. |
| Amide N-H (Poc) | ~6.5 | Singlet | Chemical shift can be solvent and temperature dependent. |
Beyond structural verification, NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing crucial distance restraints for calculating the three-dimensional structure and determining preferred conformations in solution. creative-proteomics.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.comlibretexts.org For this compound, these methods can confirm the presence of key structural motifs such as carbonyl groups, amines, and alkynes.
IR spectroscopy is particularly sensitive to polar bonds, making it ideal for detecting the strong absorptions from the C=O bonds in the Boc, Poc, and carboxylic acid moieties. Raman spectroscopy, being more sensitive to non-polar, symmetric bonds, is well-suited for identifying the C≡C stretch of the alkyne and the vibrations of the aromatic ring. researchgate.net Together, they provide a comprehensive vibrational fingerprint of the molecule.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) | IR |
| N-H (Amide/Carbamate) | Stretch | 3200-3400 | IR |
| C-H (Aromatic) | Stretch | ~3060 | Raman, IR |
| C-H (Aliphatic) | Stretch | 2850-3000 | Raman, IR |
| C≡C-H (Alkyne) | Stretch | ~3300 | IR, Raman |
| C≡C (Alkyne) | Stretch | 2100-2260 | Raman |
| C=O (Carbamates, Acid) | Stretch | 1680-1760 | IR |
| C=C (Aromatic) | Stretch | 1450-1600 | Raman, IR |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.comlibretexts.org While it is most widely used to determine the secondary structure of peptides and proteins, it is also a valuable tool for characterizing individual chiral molecules like modified amino acids. americanpeptidesociety.orgcreative-proteomics.commtoz-biolabs.com
Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. researchgate.net For modified amino acids, it serves as a critical quality control step.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally fragile biomolecules without significant fragmentation. libretexts.org It is ideally suited for verifying the molecular weight of this compound. In positive ion mode, the compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental formula.
| Ion | Formula | Expected m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | [C₁₈H₂₃N₂O₆]⁺ | 363.1550 | Positive |
| [M+Na]⁺ | [C₁₈H₂₂N₂O₆Na]⁺ | 385.1370 | Positive |
| [M-H]⁻ | [C₁₈H₂₁N₂O₆]⁻ | 361.1405 | Negative |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. ucdavis.edu The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure and connectivity of the atoms within this compound.
For Boc-protected amino acids and peptides, characteristic fragmentation pathways are well-documented. nih.govacs.orgnih.gov Common losses from the precursor ion of this compound would include the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) via cleavage of the carbamate (B1207046) bond. Other expected fragmentations include the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the amino acid backbone, providing sequence-specific information when the residue is part of a larger peptide. researchgate.netnih.govnih.gov
| Fragment Ion Description | Neutral Loss | Expected Fragment m/z |
|---|---|---|
| Loss of isobutylene from Boc group | -C₄H₈ (56.06 Da) | 307.10 |
| Loss of Boc group | -C₅H₈O₂ (100.05 Da) | 263.11 |
| Loss of H₂O | -H₂O (18.01 Da) | 345.14 |
| Loss of COOH group | -CHOOH (46.01 Da) | 317.15 |
| Cleavage yielding protonated 4-aminophenylalanine with Poc group | -Boc, -COOH | 219.11 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of molecules in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a static yet highly detailed snapshot of the molecule's preferred conformation within a crystal lattice.
For a molecule like this compound, single-crystal X-ray diffraction would reveal the spatial arrangement of the Boc protecting group, the phenylalanine core, and the propargyloxycarbonyl (Poc) moiety. The analysis of L-phenylalanine and its derivatives has shown a rich and complex solid-state behavior, often characterized by layered structures. These layers are typically formed by strong hydrogen bonding between the zwitterionic amino and acid groups, while the layers themselves stack through hydrophobic interactions. nih.govnih.gov The introduction of a substituent at the para position, as in this compound, is known to influence this crystal packing and can lead to modulated superstructures. nih.govacs.org
The crystallographic data would elucidate key intramolecular and intermolecular interactions. Intramolecularly, it would define the torsion angles of the backbone and the side chain, revealing any inherent conformational preferences. Intermolecularly, it would show how the molecules pack in the crystal, highlighting hydrogen bonds, π-π stacking between phenyl rings, and other non-covalent interactions that stabilize the crystal lattice. This information is invaluable for understanding the fundamental structural properties of the molecule, which can influence its physical properties like solubility and melting point. Although specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on typical data for similar organic molecules. mdpi.com
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁ | The space group provides detailed information about the symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95° | These are the dimensions of the repeating unit of the crystal lattice. |
| Bond Lengths | Cα-Cβ = 1.53 Å | Provides the precise distance between covalently bonded atoms. |
| Bond Angles | N-Cα-C = 110° | Defines the angle between three consecutively bonded atoms. |
| Torsion Angles | χ₁ (N-Cα-Cβ-Cγ) = -65° | Describes the rotation around a chemical bond, defining the side-chain conformation. |
| Hydrogen Bonds | N-H···O=C (2.9 Å) | Details the specific intermolecular interactions that stabilize the crystal structure. |
Computational Chemistry and Molecular Modeling Studies
While X-ray crystallography provides a detailed view of the solid-state structure, the conformation of a molecule can change significantly in solution. Computational chemistry and molecular modeling offer powerful tools to explore the dynamic behavior and conformational preferences of molecules like this compound in different environments. nih.gov These methods are particularly useful for understanding the full range of shapes a molecule can adopt and the energetic favorability of each conformation.
The first step in computational analysis is often to explore the molecule's entire conformational space to identify all possible low-energy structures (conformers). This is crucial for a flexible molecule like this compound, which has multiple rotatable bonds. Techniques such as systematic grid searches or stochastic methods like Monte Carlo simulations are employed to generate a wide array of possible conformations.
Once a set of potential conformations is generated, energy minimization is performed. This process uses quantum mechanics (e.g., Density Functional Theory - DFT) or molecular mechanics force fields to adjust the geometry of each conformation to find the nearest local energy minimum on the potential energy surface. mdpi.com The result is a collection of stable conformers and their relative energies, indicating which shapes are most likely to be populated at a given temperature. For amino acid derivatives, these calculations can reveal the preferred orientations of the side chain and the backbone dihedral angles (φ and ψ). mdpi.com
To understand how this compound behaves in a more realistic, dynamic environment, such as in water or another solvent, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a "movie" of the molecule's behavior at the atomic level, showing how it flexes, rotates, and interacts with its surroundings.
An MD simulation can predict the distribution of conformers in solution, identify the most stable conformations, and characterize the transitions between them. It can also reveal important information about the molecule's hydration shell and its interactions with solvent molecules. For a modified amino acid, this is critical for predicting how it will be recognized by enzymes or receptors. The table below outlines the kind of insights that can be gained from such computational studies.
Table 2: Illustrative Findings from Molecular Modeling of this compound
| Analysis Type | Potential Finding | Significance |
|---|---|---|
| Conformational Search | Identification of 3 low-energy conformers. | Reveals the most likely shapes the molecule will adopt. |
| Energy Minimization (DFT) | Conformer A is 2.5 kcal/mol more stable than B. | Quantifies the relative stability and population of different conformations. |
| MD Simulation in Water | The Boc group shows high flexibility. | Predicts the dynamic behavior of different parts of the molecule in solution. |
| Radial Distribution Function | Water molecules form a structured shell around the carboxyl group. | Characterizes the specific interactions between the molecule and the solvent. |
| Dihedral Angle Analysis | The χ₁ torsion angle predominantly occupies the -60° and 180° rotameric states. | Identifies the preferred side-chain orientations in a dynamic environment. |
Advanced Research Applications in Chemical Biology and Materials Science
Development of Chemical Probes and Reporter Molecules
The ability to introduce a reactive handle into peptides and other biomolecules with high specificity is a cornerstone of chemical probe development. Boc-L-Phe(4-NH-Poc)-OH serves as a key precursor for the synthesis of such probes, enabling the attachment of reporter molecules for visualization and detection.
Fluorescent Labeling Strategies
The incorporation of this compound into a peptide sequence provides a specific site for the attachment of fluorescent dyes. researchgate.net Once the peptide is synthesized and the this compound residue is in place, the terminal alkyne of the Poc group can be selectively reacted with an azide-modified fluorophore via CuAAC. researchgate.net This "click" reaction is highly efficient and occurs under mild, biocompatible conditions, making it ideal for labeling sensitive biomolecules. sichem.de This strategy allows for the creation of fluorescently tagged peptides that can be used to study protein-protein interactions, cellular localization, and other biological processes. sb-peptide.com
Table 1: Common Fluorophores Used in Click Chemistry Labeling
| Fluorophore Class | Excitation (nm) | Emission (nm) | Notes |
|---|---|---|---|
| Fluorescein (e.g., FAM) | ~495 | ~517 | Bright, but susceptible to photobleaching and pH changes. |
| Rhodamine (e.g., TAMRA) | ~552 | ~578 | More photostable than fluorescein. |
| Cyanine (e.g., Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | High molar extinction coefficients and good photostability. |
Photo-Crosslinking Applications
While this compound does not inherently possess photo-crosslinking capabilities, its alkyne handle provides a platform for the introduction of photo-reactive groups. Bifunctional non-canonical amino acids that combine a photo-crosslinker with a click chemistry handle have been developed. nih.govresearchgate.net These molecules allow for the site-specific incorporation of a latent reactive group into a protein. Upon photoactivation, a covalent bond is formed with interacting biomolecules. The alkyne handle then allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via click chemistry to facilitate the identification and analysis of the cross-linked products. nih.gov This two-step approach enables the study of transient or weak biomolecular interactions in living cells. nih.gov
Scaffold for Bioconjugation and Surface Modification
The versatility of the alkyne group in this compound makes it an excellent scaffold for bioconjugation and the modification of various surfaces. iris-biotech.de This allows for the creation of novel hybrid materials and the functionalization of biomolecules with new properties.
Functionalization of Biomolecules (e.g., Proteins, Nucleic Acids)
The site-specific incorporation of this compound into proteins allows for their precise modification. escholarship.org Through click chemistry, a wide range of functionalities can be attached to the protein, including polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties, cytotoxic drugs to create antibody-drug conjugates, or imaging agents for diagnostic purposes. nih.govnih.gov This method offers significant advantages over traditional non-specific labeling techniques, as it ensures homogeneity and preserves the biological activity of the protein. nih.gov
Similarly, the alkyne handle can be used to functionalize nucleic acids. nih.gov By incorporating alkyne-modified nucleosides into DNA or RNA strands, researchers can attach various molecules, such as fluorescent probes, cross-linking agents, or other biomolecules, to specific locations within the nucleic acid structure. mdpi.comacs.org This has applications in the development of diagnostic probes, therapeutic oligonucleotides, and tools for studying nucleic acid structure and function. beilstein-journals.org
Modification of Material Surfaces (e.g., Graphene Sheets)
The principles of click chemistry can be extended to the modification of material surfaces. Graphene and its derivatives, for example, can be functionalized with azide (B81097) groups, making them receptive to conjugation with alkyne-containing molecules like peptides incorporating this compound. researchgate.net This covalent attachment allows for the tailoring of the surface properties of graphene, such as its biocompatibility, dispersibility, and electronic properties. mdpi.comresearchgate.net The functionalization of graphene with peptides containing this modified amino acid can lead to the development of novel biosensors, drug delivery systems, and advanced composite materials. acs.org
Table 2: Potential Applications of Graphene Functionalized with this compound Containing Peptides
| Application Area | Rationale |
|---|---|
| Biosensors | Immobilization of specific peptides can be used to detect target analytes. |
| Drug Delivery | Peptides can be used to target specific cells or tissues for drug release. |
| Tissue Engineering | Surface-bound peptides can promote cell adhesion and growth. |
Engineering of Non-Canonical Amino Acid Incorporation Systems
The use of this compound and other non-canonical amino acids (ncAAs) in protein engineering relies on the ability to incorporate them into proteins at specific sites during translation. frontiersin.orgchimia.ch This is achieved through the use of engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.gov An orthogonal synthetase is engineered to specifically recognize the ncAA and charge it onto its cognate orthogonal tRNA, which in turn recognizes a unique codon (often a stop codon like UAG) that has been introduced into the gene of interest at the desired location. researchgate.netgoogle.com
The development of such systems for alkyne-containing amino acids like the one derived from this compound allows for their efficient and high-fidelity incorporation into recombinant proteins in both prokaryotic and eukaryotic expression systems. iris-biotech.denih.gov Researchers have successfully evolved pyrrolysyl-tRNA synthetase (PylRS) and tyrosyl-tRNA synthetase (TyrRS) systems to incorporate a variety of phenylalanine analogs with diverse functionalities, demonstrating the feasibility of creating a dedicated system for this specific amino acid. nih.govnih.gov The ability to genetically encode this compound opens up numerous possibilities for the de novo design of proteins with novel functions and for the site-specific modification of proteins in living organisms. acs.org
Design of Enzyme Substrates and Modulators for Research Purposes
The design of highly specific and controllable enzyme substrates and modulators is crucial for elucidating enzyme mechanisms, mapping signaling pathways, and developing new therapeutic strategies. This compound serves as a critical building block in the synthesis of "caged" peptides and other molecular probes, which allow for the conditional activation or deactivation of enzyme activity. This control is achieved through the strategic incorporation of the Poc group, which can be selectively removed under specific conditions.
The propargyloxycarbonyl (Poc) group on the phenylalanine side chain is stable under many physiological conditions but can be selectively cleaved by transition metal catalysts, most notably palladium(0). This unique property allows for the temporal and spatial control of a molecule's biological activity. By incorporating this compound into a peptide sequence that is a substrate for a particular enzyme, researchers can create a "caged" substrate. In its caged form, the peptide may not be recognized or processed by the enzyme. Upon introduction of a palladium catalyst, the Poc group is cleaved, "uncaging" the peptide and allowing it to be processed by the enzyme. This approach is instrumental in studying enzyme kinetics and activity in complex biological environments, including in living cells.
A significant application of this technology is in the activation of enzymes themselves. For instance, a peptide that modulates the activity of an enzyme can be synthesized with a Poc-protected amino acid at a key position. The enzyme remains in a dormant or "off" state in the presence of the caged modulator. Once the palladium catalyst is introduced, the modulator is activated, and it can then interact with the enzyme to switch it to an "on" state. This has been demonstrated in the activation of kinases, a class of enzymes crucial in cell signaling.
Detailed Research Findings:
A seminal study in this area demonstrated the application of Poc-caged amino acids for the palladium-triggered activation of a kinase in cell lysate. In this research, a substrate peptide for a specific kinase was synthesized with a key tyrosine residue protected by a Poc group. The researchers observed that the caged peptide was not a substrate for the kinase. However, upon the addition of a biocompatible palladium(0) catalyst, the Poc group was efficiently removed, restoring the native peptide structure. This "uncaged" peptide was then readily phosphorylated by the kinase, demonstrating that this deprotection strategy can be used to control enzyme activity in a biological setting.
This bioorthogonal catalysis approach provides a powerful method to study enzyme-catalyzed reactions in real-time within living systems. By using a caged substrate, such as one derived from this compound, coupled with a reporter system like luciferase, the activity of a specific enzyme can be monitored with high precision. The release of the uncaged substrate and its subsequent processing by the target enzyme can trigger a measurable signal, such as the emission of light, which is directly proportional to the rate of the enzymatic reaction.
The table below illustrates the concept of using a Poc-caged peptide to modulate enzyme activity, based on the findings in the literature.
| Peptide State | Key Amino Acid Residue | Enzyme Interaction | Outcome |
| Caged | Phe(4-NH-Poc) | The bulky Poc group prevents the peptide from fitting into the enzyme's active site. | No enzymatic activity observed. The substrate is not processed, or the modulator does not bind. |
| Uncaged | Phe(4-NH2) | The removal of the Poc group exposes the native amino acid side chain, allowing for proper recognition and binding by the enzyme. | Enzymatic activity is restored. The substrate is processed, or the modulator influences the enzyme's function. |
This ability to control enzyme function with high specificity and in response to an external trigger is a significant advancement in chemical biology. The use of this compound as a foundational component in the synthesis of these sophisticated molecular tools underscores its importance in modern biochemical research.
Q & A
Q. What are the optimal conditions for synthesizing Boc-L-Phe(4-NH-Poc)-OH to ensure high purity and yield?
- Methodological Answer : Synthesis requires precise control of pH and reaction conditions. For example, FeCl₃·6H₂O and NaOH can stabilize intermediates at pH 4–6, as demonstrated in analogous Ca(OH)₂ preparation workflows . For this compound, ensure orthogonal protection of the alkyne group (Poc) during peptide coupling. Use TFA:DCM in the presence of Co₂(CO)₈ for mild deprotection, preserving acid-sensitive functional groups . Monitor reaction progress via LC-MS to confirm intermediate integrity.
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is highly solvent- and temperature-dependent. For powdered forms, store at -20°C in moisture-free environments to prevent hydrolysis of the Poc group. In DMSO stock solutions, aliquot and store at -80°C for ≤1 year, avoiding freeze-thaw cycles. Validate stability via periodic HPLC analysis to detect degradation products (e.g., free alkyne or Boc-deprotected forms) .
Q. What analytical techniques are recommended for characterizing this compound in peptide conjugates?
- Methodological Answer : Use a combination of:
- LC-MS/MS : To confirm molecular weight and detect side products (e.g., incomplete coupling).
- ¹H/¹³C NMR : To verify regioselective protection of the 4-amino group and alkyne functionality.
- FT-IR : To identify characteristic peaks for Boc (~1660 cm⁻¹, C=O stretch) and alkyne (~2100 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, and sonication protocols. Systematically test solubility by:
Pre-warming solvents (e.g., DMSO, DMF) to 37°C.
Applying controlled sonication (e.g., 30 min at 45 kHz).
Quantifying solubility via gravimetric analysis after filtration.
Document solvent batch numbers and environmental conditions to identify confounding variables .
Q. What strategies enable orthogonal deprotection of Boc and Poc groups in complex peptide architectures?
- Methodological Answer : The Boc group is cleaved with TFA, while the Poc group requires transition-metal-assisted conditions (e.g., Co₂(CO)₈ in TFA:DCM). For sequential deprotection:
Remove Boc with 20% TFA in DCM (2 × 30 min).
Cleave Poc via Co₂(CO)₈ (5 mol%) in TFA:DCM (1:1, 2 hr).
Validate selectivity using MALDI-TOF to ensure no cross-deprotection occurs .
Q. How should researchers design experiments to assess the impact of this compound on CuAAC reaction kinetics?
- Methodological Answer : Conduct kinetic studies by:
Varying catalyst concentrations (CuSO₄/sodium ascorbate).
Monitoring reaction progress via in situ Raman spectroscopy (tracking alkyne peak at 2100 cm⁻¹).
Comparing rate constants (k) with control substrates lacking the Poc group.
Use Arrhenius plots to evaluate temperature dependence and activation energy barriers .
Q. What methodologies address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels.
- Optimize Critical Process Parameters (CPPs): Reaction time, pH, temperature.
- Use Design of Experiments (DoE) to model interactions between CPPs and CQAs.
Validate consistency via orthogonal analytics (HPLC, NMR, elemental analysis) .
Data Analysis and Contradiction Resolution
Q. How to investigate out-of-specification (OOS) results in this compound stability assays?
- Methodological Answer : Follow WHO-recommended OOS investigation protocols:
Retest samples using the original method (N=6) to rule out instrument error.
Perform root-cause analysis (e.g., hydrolysis due to moisture ingress).
Apply statistical tools (e.g., Grubbs’ test) to identify outliers.
Document all steps and corrective actions (e.g., improved desiccation during storage) .
Q. What statistical approaches reconcile conflicting data on this compound’s stability in aqueous buffers?
- Methodological Answer : Use multivariate regression to model degradation rates as a function of:
- pH (4–7.4).
- Temperature (4–37°C).
- Ionic strength.
Validate models via accelerated stability testing (40°C/75% RH for 6 weeks). Compare experimental vs. predicted degradation using ANOVA .
Application-Specific Methodologies
Q. How to integrate this compound into in vivo studies requiring biocompatible formulations?
- Methodological Answer :
For animal studies:
Prepare a DMSO-based stock (100 mg/mL) and dilute with saline containing 10% Tween-80.
Ensure final DMSO concentration ≤5% to minimize toxicity.
Validate bioavailability via LC-MS/MS of plasma samples collected at T₀, T₃₀, T₆₀ min post-administration .
Q. What mechanistic studies elucidate the role of this compound in copper-free click chemistry?
- Methodological Answer :
Employ density functional theory (DFT) to model transition states in strain-promoted alkyne-azide cycloadditions. Complement with experimental kinetics (stopped-flow UV-Vis) to measure rate enhancements. Compare activation energies with/without the Poc group to quantify steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
